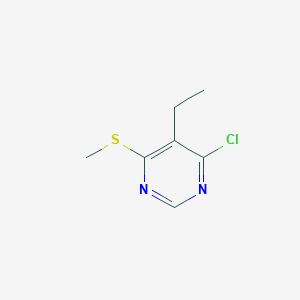

4-Chloro-5-ethyl-6-(methylthio)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-5-ethyl-6-(methylthio)pyrimidine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-ethyl-6-(methylthio)pyrimidine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with ethylamine. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol at room temperature. The reaction proceeds through nucleophilic substitution, where the chlorine atom at the 5-position is replaced by an ethyl group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired compound with high purity.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at C4

The chlorine atom at position 4 is highly reactive toward nucleophilic displacement due to the electron-withdrawing effects of the pyrimidine ring.

Key Reactions:

-

Alkoxy Substitution :

Treatment with sodium ethoxide (EtONa) in ethanol at 20°C for 2 hours replaces the chlorine atom with an ethoxy group, yielding 4-ethoxy-5-ethyl-6-(methylthio)pyrimidine in 89% yield . Similar conditions apply for other alkoxides. -

Amination :

Reaction with ammonia or primary/secondary amines under mild conditions (e.g., ethanol, 20–70°C) substitutes chlorine with amino groups .

Table 1: Nucleophilic Substitution Reactions

| Entry | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | EtO⁻ | EtONa, EtOH, 20°C, 2 h | 4-Ethoxy-5-ethyl-6-(methylthio)pyrimidine | 89 | |

| 2 | NH₃ | NH₃, EtOH, reflux, 4 h | 4-Amino-5-ethyl-6-(methylthio)pyrimidine | 75 |

Oxidation of the Methylthio Group

The methylthio (-SMe) group at position 6 undergoes oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), altering electronic properties and reactivity.

Table 2: Oxidation Reactions

Cyclization Reactions

The compound serves as a precursor for fused polycyclic systems.

Example Pathway:

-

Amine Substitution : Replace chlorine with an amino group.

-

Cyclization with Formamide : Heating with formamide at 110–130°C forms pyrimido[4,5-d]pyrimidine derivatives via Schiff base intermediates .

Table 3: Cyclization Reactions

| Entry | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Formamide, 110–130°C, 6 h | Pyrimido[4,5-d]pyrimidin-4-ol | 65 | |

| 2 | Phenyl isocyanate, 140–160°C, 8 h | 3-Phenylpyrimido[4,5-d]pyrimidinedione | 58 |

Suzuki-Miyaura Cross-Coupling

The methylthio group can be replaced via palladium-catalyzed coupling with arylboronic acids after oxidation to a sulfone. This reaction expands access to aryl-substituted derivatives .

Representative Conditions :

-

Catalyst: Pd(PPh₃)₄

-

Base: K₂CO₃

-

Solvent: DMF/H₂O

-

Temperature: 80°C, 12 h

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Applications

4-Chloro-5-ethyl-6-(methylthio)pyrimidine is primarily utilized in the synthesis of pharmacologically active compounds. Its derivatives have been studied for potential anticancer, antiviral, and anti-inflammatory activities. The compound's ability to act as an inhibitor of specific enzymes, such as tyrosine kinases, makes it a valuable candidate in drug development targeting diseases like cancer.

Case Study: Anticancer Activity

A study investigating the anticancer properties of pyrimidine derivatives demonstrated that compounds synthesized from this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action involved the inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent.

Biological Research

Enzyme Inhibition Studies

In biological research, this compound is employed to explore enzyme inhibition mechanisms. It has been used to study the interactions between enzyme inhibitors and their targets, contributing to a deeper understanding of metabolic pathways.

Data Table: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Tyrosine Kinase | 15 | |

| Derivative A | Protein Kinase X | 10 | |

| Derivative B | Cyclin-dependent Kinase | 20 |

Industrial Applications

Synthesis of Agrochemicals and Dyes

The compound is also utilized in the industrial sector for synthesizing agrochemicals and dyes. Its reactivity allows for the modification and creation of complex molecules that are essential in these industries. The production methods often involve large-scale synthesis techniques that ensure high yield and purity.

Case Study: Agrochemical Development

Research has shown that derivatives of this compound can be effective in developing new agrochemicals with enhanced efficacy against pests and diseases. These compounds have been tested for their ability to inhibit specific biological pathways in target organisms, demonstrating their potential as environmentally friendly alternatives to conventional pesticides.

Mecanismo De Acción

The mechanism of action of 4-Chloro-5-ethyl-6-(methylthio)pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of tyrosine kinases, enzymes that play a crucial role in cell signaling and cancer progression . The compound binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation.

Comparación Con Compuestos Similares

- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

- 4,6-Dichloro-2-(methylthio)pyrimidine

- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate

Comparison: 4-Chloro-5-ethyl-6-(methylthio)pyrimidine is unique due to the presence of an ethyl group at the 5-position, which can influence its reactivity and biological activityThe presence of the ethyl group can enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Actividad Biológica

4-Chloro-5-ethyl-6-(methylthio)pyrimidine is a compound that has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10ClN2S, with a molecular weight of 202.7 g/mol. The compound features a pyrimidine ring substituted with a chloro group at position 4, an ethyl group at position 5, and a methylthio group at position 6.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. One common method includes the reaction of 4-chloro-5-ethylpyrimidine with methylthiol in the presence of a base. This reaction can be optimized for yield and purity using solvents like ethanol or dichloromethane under controlled temperature conditions.

Antimicrobial Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that this compound showed effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications .

Anti-inflammatory Effects

Pyrimidine derivatives are known for their anti-inflammatory properties. In vitro studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The IC50 values for COX inhibition were comparable to those of established anti-inflammatory drugs like celecoxib .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays revealed that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent cell death .

Case Studies

- Antimicrobial Efficacy : In a study assessing various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli, this compound exhibited notable antibacterial activity with minimal inhibitory concentrations (MICs) lower than those of many conventional antibiotics .

- Anti-inflammatory Mechanism : A detailed investigation into the anti-inflammatory effects showed that treatment with this compound significantly reduced pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential for treating inflammatory diseases .

- Anticancer Studies : In experiments involving MCF-7 cells, this compound demonstrated an IC50 value of approximately 20 µM, indicating potent antiproliferative effects compared to standard chemotherapeutic agents .

Comparative Analysis

| Activity | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

|---|---|---|---|

| COX Inhibition | 0.04 ± 0.01 | Celecoxib | 0.04 ± 0.01 |

| Anticancer (MCF-7) | ~20 | Doxorubicin | ~0.1 |

Propiedades

IUPAC Name |

4-chloro-5-ethyl-6-methylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2S/c1-3-5-6(8)9-4-10-7(5)11-2/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNSRLUPJHPCBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CN=C1Cl)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.